molecular formula C19H22N2O3 B2603694 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide CAS No. 2034391-40-5

2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide

Cat. No.: B2603694
CAS No.: 2034391-40-5
M. Wt: 326.396
InChI Key: HGIOMHWVXLIXCK-UHFFFAOYSA-N
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Description

2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide is a pyridine-4-carboxamide derivative characterized by a tetrahydropyran (oxane) ether substituent at the 2-position of the pyridine ring and an N-(1-phenylethyl)amide group. The oxan-4-yloxy group introduces stereoelectronic effects that may enhance metabolic stability compared to simpler ethers, while the N-(1-phenylethyl) moiety contributes to lipophilicity and receptor-binding interactions .

Properties

IUPAC Name

2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(15-5-3-2-4-6-15)21-19(22)16-7-10-20-18(13-16)24-17-8-11-23-12-9-17/h2-7,10,13-14,17H,8-9,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIOMHWVXLIXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the oxane moiety: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the oxane to the pyridine ring: This step might involve nucleophilic substitution reactions where the oxane moiety is introduced to the pyridine ring.

    Formation of the carboxamide group: This can be done by reacting the pyridine derivative with an appropriate amine (such as 1-phenylethylamine) under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group or the oxane moiety.

    Reduction: Reduction reactions could target the pyridine ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine ring or the oxane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) might be employed.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Neuroprotective Effects

Research has suggested that compounds with a pyridine backbone may possess neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Further exploration of 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide could reveal similar properties.

Enzyme Inhibition

Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in disease pathways. For example, inhibitors targeting kinases or proteases have been developed based on pyridine derivatives. The potential for this compound to act as an enzyme inhibitor warrants further investigation.

Antimicrobial Properties

Pyridine derivatives have also been explored for their antimicrobial activity. The presence of the oxane moiety may enhance the compound's ability to penetrate microbial membranes, suggesting potential applications in developing new antimicrobial agents.

Polymer Development

The unique structure of this compound can be utilized in the synthesis of advanced polymers. Its functional groups allow for modification and incorporation into polymer matrices, potentially leading to materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Case Studies and Research Findings

StudyFocusFindings
Gormally et al. (2022)FOXM1 InhibitionIdentified compounds with similar structures that effectively inhibit FOXM1 expression in cancer cells .
Observational Research FrameworkMethodologyDiscussed frameworks for conducting case studies in health care settings, relevant for future applications of novel compounds .
Structure–Activity Relationship StudiesAnticancer ActivityEvaluated various derivatives for their impact on cell proliferation and FOXM1 inhibition .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-4-carboxamide derivatives are widely explored in medicinal chemistry due to their structural versatility. Below is a detailed comparison of 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide with structurally and functionally related analogs:

Structural Analogues

Compound Name Substituents (Pyridine-4-carboxamide Core) Key Features Biological Activity (Reported)
2-(oxan-4-yloxy)-N-(1-phenylethyl)-pyridine-4-carboxamide - 2-Oxan-4-yloxy
- N-(1-phenylethyl)amide
- Enhanced metabolic stability via oxetane
- Moderate lipophilicity (logP ~2.8)
Limited published data; inferred kinase inhibition
N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d) - 2-(4-chlorophenyl)thiazolidinone
- 4-oxo group
- Thiazolidinone ring introduces polarity
- logP ~3.2
Anti-inflammatory (IC₅₀: 12.4 μM)
N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5f) - 2-(4-nitrophenyl)thiazolidinone
- 4-oxo group
- Electron-withdrawing nitro group reduces logP (~2.5)
- Improved solubility
Anti-inflammatory (IC₅₀: 9.8 μM)
2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-pyrimidine-4-carboxamide - Pyrimidine core
- 4-fluorobenzyl substituent
- Pyrimidine vs. pyridine core alters π-stacking
- logP ~2.1
Unreported; hypothesized kinase targeting

Pharmacological and Physicochemical Differences

  • Core Heterocycle : The pyridine ring in the target compound offers planar rigidity, favoring interactions with hydrophobic enzyme pockets. In contrast, pyrimidine-based analogs (e.g., ) exhibit distinct hydrogen-bonding patterns due to the additional nitrogen atom .
  • Substituent Effects: The oxan-4-yloxy group in the target compound improves metabolic stability compared to thiazolidinone-containing analogs (e.g., 5d, 5f), which are prone to hydrolysis .
  • Anti-inflammatory Activity: Thiazolidinone derivatives (5d, 5f) demonstrate potent anti-inflammatory effects (IC₅₀ <15 μM) via COX-2 inhibition, while the oxetane-containing target compound lacks direct activity data but may share mechanistic pathways .

3D-QSAR and Molecular Modeling Insights

3D-QSAR studies on pyridine-4-carboxamide derivatives (e.g., ) highlight the importance of:

  • Steric bulk : Bulky substituents (e.g., oxan-4-yloxy) improve selectivity but may reduce binding affinity compared to smaller groups like 4-chlorophenyl .

Biological Activity

2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H19N3O3C_{17}H_{19}N_{3}O_{3} with a molecular weight of approximately 313.35 g/mol. Its structure features a pyridine ring substituted with a carboxamide group and an oxane ether linkage, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Kinase Inhibition : Many pyridine derivatives act as kinase inhibitors, which can modulate signaling pathways involved in cell proliferation and apoptosis .
  • Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells by activating caspases and cleaving PARP, leading to cell death .
  • Antifungal Activity : Certain analogs have demonstrated antifungal properties by disrupting cellular functions in pathogenic fungi .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Kinase InhibitionInhibition of specific kinases leading to reduced cell proliferation
Apoptosis InductionInduction of apoptosis in colorectal cancer cells with EC50 = 270 nM
Antifungal ActivityModerate to good antifungal activity against various strains

Case Study 1: Kinase Inhibition

A study on similar compounds showed that they effectively inhibited certain kinases associated with cancer progression. The inhibition led to a significant reduction in tumor growth in xenograft models, highlighting the therapeutic potential of such compounds in oncology .

Case Study 2: Apoptosis Induction

In a study focused on apoptosis inducers, derivatives similar to this compound were evaluated for their ability to trigger apoptotic pathways. The compound exhibited significant activity, leading to tumor growth inhibition in animal models .

Case Study 3: Antifungal Properties

A recent investigation into novel pyridine carboxamide derivatives found that some exhibited potent antifungal activity against Candida species. The study concluded that structural modifications could enhance their efficacy against resistant strains .

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